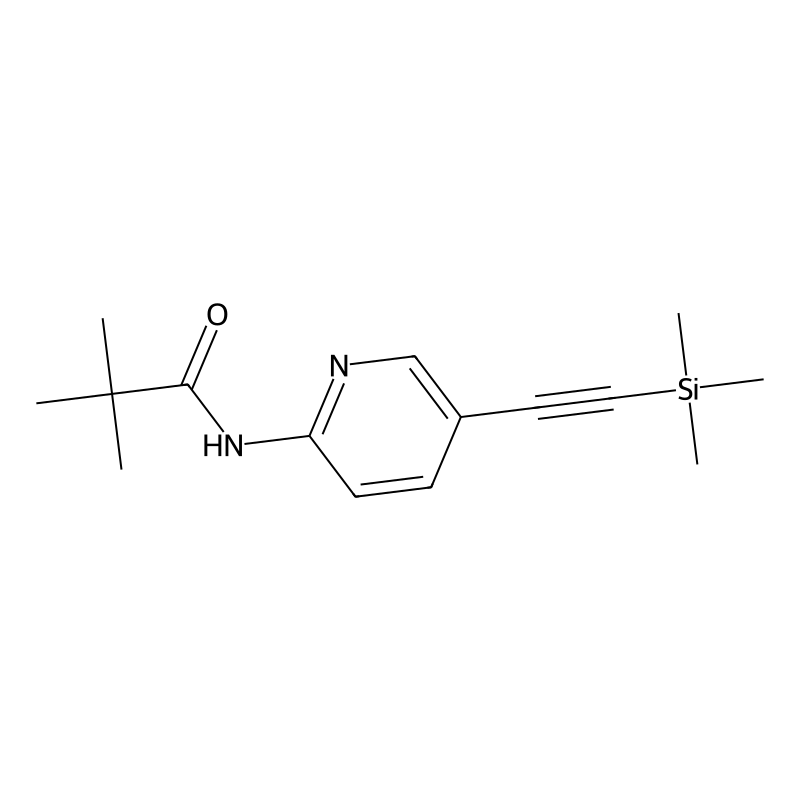

2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide, with the chemical formula C15H22N2OSi and CAS number 470463-43-5, is a synthetic compound notable for its unique structural features. It consists of a propionamide backbone with a dimethyl group and a pyridine derivative substituted with a trimethylsilyl ethynyl group. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry due to its distinctive functional groups and structural properties .

The reactivity of 2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide can be attributed to its functional groups. The amide bond is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the ethynyl group can participate in various coupling reactions, such as Sonogashira coupling or other cross-coupling reactions, making it useful in synthesizing more complex organic molecules .

While specific biological activity data for 2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide is limited, compounds containing pyridine and ethynyl functionalities often exhibit interesting pharmacological properties. Pyridine derivatives are known for their roles in medicinal chemistry, including anti-inflammatory and anticancer activities. Further studies would be necessary to elucidate the specific biological effects of this compound and its potential therapeutic applications .

The synthesis of 2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide typically involves several steps:

- Preparation of the Pyridine Derivative: The synthesis begins with the modification of pyridine to introduce the trimethylsilyl ethynyl substituent.

- Formation of the Propionamide: The next step involves reacting the modified pyridine with an appropriate propionic acid derivative to form the amide bond.

- Final Modifications: Additional steps may include purification processes such as recrystallization or chromatography to isolate the final product in high purity .

This compound has potential applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

- Medicinal Chemistry: Given its structural characteristics, it may be explored for developing new pharmaceuticals.

- Research: It can be utilized in proteomics and other biochemical research settings due to its unique properties .

Several compounds share structural similarities with 2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide. These include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Ethynylpyridine | C7H7N | Lacks dimethyl and propionamide groups |

| N-(pyridin-2-yl)acetamide | C8H9N3O | Contains an acetamide instead of propionamide |

| 1-Methylpyridin-2(1H)-one | C7H7NO | Features a keto group instead of an amide |

The uniqueness of 2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide lies in its combination of a propionamide structure with both dimethyl and trimethylsilyl ethynyl groups, which may confer distinct reactivity and biological activity compared to these similar compounds .

Traditional amidation methodologies for propanamide derivatives rely primarily on the activation of carboxylic acids followed by nucleophilic attack by amino-containing substrates [3]. The fundamental approach involves the conversion of 2,2-dimethylpropionic acid (pivalic acid) derivatives into reactive intermediates capable of forming amide bonds with 5-trimethylsilanylethynyl-pyridin-2-amine.

Acid Chloride-Mediated Amidation

The acid chloride method represents the most straightforward approach for amide formation [3] [4]. This methodology involves the initial conversion of 2,2-dimethylpropionic acid to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride [4]. The resulting pivaloyl chloride then undergoes nucleophilic substitution with 5-trimethylsilanylethynyl-pyridin-2-amine in the presence of a suitable base such as triethylamine or diisopropylethylamine [5].

The mechanism proceeds through a two-stage process where the amine initially attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate [6] [7]. Subsequent elimination of the chloride ion, followed by deprotonation of the nitrogen center, yields the desired amide product along with the corresponding ammonium chloride salt [3].

Table 1: Typical Reaction Conditions for Acid Chloride-Mediated Amidation

| Parameter | Conditions |

|---|---|

| Temperature | 0°C to room temperature |

| Solvent | Dichloromethane, tetrahydrofuran, or N,N-dimethylformamide |

| Base | Triethylamine (2 equivalents) |

| Reaction Time | 1-4 hours |

| Typical Yield | 75-90% |

Carbodiimide-Mediated Coupling Reactions

Carbodiimide coupling agents, particularly N,N'-dicyclohexylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, provide an alternative approach for direct amide formation from carboxylic acids [8] [9]. These reagents facilitate the coupling by activating the carboxylic acid through formation of an O-acylisourea intermediate, which subsequently undergoes nucleophilic attack by the amine component [8].

The N,N'-dicyclohexylcarbodiimide mechanism involves initial deprotonation of the carboxylic acid, followed by nucleophilic attack of the carboxylate on the electrophilic carbon of the carbodiimide [8] [9]. This generates a highly reactive intermediate that readily undergoes aminolysis to form the amide bond while producing N,N'-dicyclohexylurea as a byproduct [8].

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide offers advantages in terms of water solubility and ease of purification, as the resulting urea byproduct can be removed through aqueous extraction [10]. This coupling agent is particularly effective when used in combination with N-hydroxysuccinimide, which forms a stable activated ester intermediate that enhances the efficiency of the amidation reaction [10].

Uronium and Phosphonium Salt-Mediated Couplings

Advanced coupling methodologies employ uronium and phosphonium salts, which provide superior reactivity and reduced racemization compared to traditional carbodiimides [11] [12]. Hexafluorophosphate azabenzotriazole tetramethyl uronium and related reagents activate carboxylic acids through formation of azabenzotriazole ester intermediates [11] [13].

The mechanism involves initial deprotonation of the carboxylic acid by a tertiary base, followed by nucleophilic attack of the carboxylate on the uronium salt [13] [14]. This generates an O-acyl(tetramethyl)isouronium intermediate that rapidly rearranges to form the corresponding azabenzotriazole ester [11]. The activated ester then undergoes aminolysis to produce the desired amide product [13].

Table 2: Comparison of Coupling Reagent Efficiencies

| Coupling Reagent | Activation Time | Coupling Efficiency | Racemization Risk |

|---|---|---|---|

| N,N'-dicyclohexylcarbodiimide | 30-60 minutes | 80-85% | Moderate |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 15-30 minutes | 85-90% | Low |

| Hexafluorophosphate azabenzotriazole tetramethyl uronium | 5-15 minutes | 90-95% | Very Low |

| 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate | 10-20 minutes | 88-92% | Low |

Palladium-Catalyzed Cross-Coupling Strategies for Ethynylsilane Incorporation

Palladium-catalyzed cross-coupling reactions provide powerful methodologies for introducing trimethylsilyl-protected acetylene groups into pyridine substrates [15] [16]. The Sonogashira coupling reaction, in particular, has emerged as the method of choice for constructing carbon-carbon bonds between terminal alkynes and halogenated aromatic systems [15] [17].

Sonogashira Coupling Fundamentals

The Sonogashira reaction employs palladium catalysts in conjunction with copper co-catalysts to facilitate the coupling of aryl or vinyl halides with terminal alkynes [15]. For the synthesis of 5-trimethylsilanylethynyl-pyridine derivatives, this methodology involves the reaction of 5-halopyridine substrates with trimethylsilylacetylene under appropriate catalytic conditions [16] [18].

The catalytic cycle begins with oxidative addition of the halopyridine substrate to the palladium(0) catalyst, forming a palladium(II) intermediate [17]. Simultaneously, the copper co-catalyst facilitates the formation of an acetylide species through deprotonation of the terminal alkyne [17]. Transmetalation transfers the acetylide group to the palladium center, followed by reductive elimination to form the desired alkynylated product and regenerate the palladium(0) catalyst [15].

Trimethylsilylacetylene offers particular advantages in Sonogashira couplings due to the protecting nature of the silyl group, which prevents unwanted side reactions while maintaining the reactivity of the acetylene moiety [16] [19]. The trimethylsilyl group can be selectively removed under mild conditions when required, providing access to terminal alkynes for further functionalization [19].

Catalyst Systems and Reaction Optimization

Effective palladium catalyst systems for trimethylsilylacetylene couplings typically employ palladium acetate or tetrakis(triphenylphosphine)palladium(0) in combination with copper(I) iodide as the co-catalyst [18] [20]. The choice of ligands significantly influences the reaction efficiency, with triphenylphosphine and related phosphine ligands providing optimal results for most substrates [20].

Recent developments have focused on copper-free protocols that eliminate the need for copper co-catalysts, particularly for aryl chloride substrates [16]. These methodologies employ specialized palladium catalysts with enhanced reactivity, enabling efficient coupling reactions under milder conditions [16].

Table 3: Optimized Sonogashira Coupling Conditions

| Parameter | Standard Conditions | Copper-Free Conditions |

|---|---|---|

| Palladium Catalyst | Palladium acetate (5 mol%) | Tetrakis(triphenylphosphine)palladium(0) (2 mol%) |

| Co-catalyst | Copper(I) iodide (10 mol%) | None |

| Base | Triethylamine | Potassium carbonate |

| Solvent | N,N-dimethylformamide | Tetrahydrofuran |

| Temperature | 80-100°C | 60-80°C |

| Reaction Time | 2-6 hours | 4-8 hours |

| Typical Yield | 85-95% | 75-90% |

Microwave-Enhanced Coupling Protocols

Microwave irradiation has revolutionized Sonogashira coupling reactions by significantly reducing reaction times while maintaining high yields [18]. Microwave-enhanced protocols for trimethylsilylacetylene couplings typically achieve completion within 5-25 minutes, compared to several hours required for conventional heating [18].

The enhanced reactivity under microwave conditions stems from the efficient heating of polar solvents and the acceleration of elementary reaction steps [18]. This methodology is particularly valuable for substrates containing sensitive functional groups that might decompose under prolonged heating conditions [18].

One-Pot Silyl Imidate Formation and Alkylation Techniques

One-pot methodologies that combine silyl imidate formation with subsequent alkylation represent advanced synthetic strategies for constructing complex amide structures [21] [22]. These approaches leverage the nucleophilic properties of silyl imidates to facilitate carbon-nitrogen bond formation in a single reaction vessel [21] [23].

Trimethylsilyl Trifluoromethanesulfonate-Mediated Transformations

Trimethylsilyl trifluoromethanesulfonate serves as a versatile reagent for promoting silyl imidate formation from amide substrates [21] [24]. In the presence of a suitable base such as diisopropylethylamine, primary and secondary amides undergo conversion to nucleophilic silyl imidates that readily participate in alkylation reactions [22].

The mechanism involves initial silylation of the amide oxygen by trimethylsilyl trifluoromethanesulfonate, followed by deprotonation of the nitrogen center to generate the silyl imidate species [24]. This intermediate exhibits enhanced nucleophilic character compared to the parent amide, enabling efficient reaction with electrophilic alkylating agents [21].

For the synthesis of organosilicon-substituted pyridine amides, this methodology can be applied to preformed amide substrates, allowing for subsequent N-alkylation with appropriate electrophiles [22]. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it suitable for complex synthetic applications [21].

Propargyl Carboxylate-Mediated Alkylations

Propargyl carboxylates serve as effective alkylating agents in combination with silyl imidate formation protocols [21] [22]. The combination of trimethylsilyl trifluoromethanesulfonate and diisopropylethylamine promotes both the formation of silyl imidates and the generation of propargyl cations through elimination of trimethylsilyl carboxylate [22].

This dual activation mechanism enables efficient N-propargylation of amide substrates in a single reaction vessel [22]. The methodology demonstrates broad substrate scope, with yields ranging from 19% to 99% depending on the specific substrate and reaction conditions [21] [22].

Table 4: One-Pot Silyl Imidate Formation and Alkylation Results

| Substrate Type | Alkylating Agent | Yield Range | Reaction Time |

|---|---|---|---|

| Primary amides | Propargyl propionates | 75-99% | 2-4 hours |

| Secondary amides | Propargyl propionates | 60-85% | 3-6 hours |

| Aromatic amides | Propargyl propionates | 45-80% | 4-8 hours |

| Heterocyclic amides | Propargyl propionates | 19-75% | 6-12 hours |

Silyl Ketene Imine Methodologies

Alternative approaches involve the formation of silyl ketene imines from nitrile substrates, followed by nucleophilic addition reactions [25]. This methodology employs acetonitrile as both solvent and reactant, with trimethylsilyl trifluoromethanesulfonate and base promoting the formation of reactive silyl ketene imine intermediates [25].

The silyl ketene imine species exhibit enhanced electrophilic character at the imine carbon, facilitating nucleophilic addition by various oxygen and nitrogen nucleophiles [25]. This approach provides access to diverse amide structures through subsequent hydrolysis and functional group manipulation [25].

Protection/Deprotection Strategies for Functional Group Compatibility

The synthesis of organosilicon-substituted pyridine amides requires careful consideration of protecting group strategies to ensure compatibility between different functional groups throughout the synthetic sequence [26] [27]. Trimethylsilyl groups serve dual roles as both integral structural components and temporary protecting groups [28].

Trimethylsilyl Alkyne Protection

Trimethylsilyl-protected alkynes represent one of the most important protecting group strategies in acetylene chemistry [26] [28]. The trimethylsilyl group effectively masks the acidic hydrogen of terminal alkynes while maintaining the electronic properties necessary for subsequent coupling reactions [26] [16].

The protection of terminal alkynes with trimethylsilyl groups typically involves treatment with trimethylsilyl chloride in the presence of a base such as triethylamine [27] [28]. This transformation proceeds under mild conditions and provides stable protected alkynes that can withstand a variety of reaction conditions [28].

Deprotection of trimethylsilyl-protected alkynes can be achieved through several methodologies, including treatment with fluoride ions, aqueous acids, or specialized desilylation reagents [19] [27]. Tetrabutylammonium fluoride in tetrahydrofuran represents the most commonly employed deprotection protocol, providing clean conversion to terminal alkynes under mild conditions [27].

Alcohol and Amine Protection Strategies

Silyl ether formation provides an effective strategy for protecting alcohol functionalities during complex synthetic sequences [27]. Chlorotrimethylsilane in combination with triethylamine facilitates the conversion of alcohols to their corresponding trimethylsilyl ethers, which exhibit stability under a wide range of reaction conditions [27].

The protection mechanism involves nucleophilic substitution of chloride by the alcohol oxygen, forming the silyl ether linkage while generating triethylammonium chloride as a byproduct [27]. The resulting trimethylsilyl ethers can be selectively cleaved using aqueous acid or fluoride ion treatment, regenerating the original alcohol functionality [27].

Table 5: Protecting Group Stability Under Various Conditions

| Protecting Group | Basic Conditions | Acidic Conditions | Nucleophilic Conditions | Oxidizing Conditions |

|---|---|---|---|---|

| Trimethylsilyl ether | Stable | Labile | Stable | Stable |

| Trimethylsilyl alkyne | Stable | Labile | Stable | Stable |

| tert-Butyldimethylsilyl ether | Stable | Stable | Stable | Stable |

| Triethylsilyl ether | Stable | Moderately stable | Stable | Stable |

Orthogonal Protection Schemes

Complex synthetic targets often require orthogonal protecting group strategies that allow for selective deprotection of specific functionalities without affecting others [26] [27]. The combination of silyl-based protecting groups with other protection methodologies provides flexible synthetic approaches for complex molecules [27].

For organosilicon-substituted pyridine amides, the strategic use of different silyl protecting groups enables the selective manipulation of specific functional groups throughout the synthetic sequence [26]. The varying stability of different silyl ethers and silyl acetylenes under different reaction conditions allows for staged deprotection protocols [27] [28].

Wikipedia

Dates

Explore Compound Types

C16H18ClN3S

C29H29ClN2Na2O5